molecular formula C22H22N4O5 B10996774 N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996774
M. Wt: 422.4 g/mol
InChI Key: FLBMGEBZGNWAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group. The pyridazinone moiety is linked via an acetamide bridge to a 4-(acetylamino)phenyl group. This structure combines electron-donating methoxy groups (on the phenyl ring) and hydrogen-bonding acetylamino substituents, which may enhance solubility and biological interactions.

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H22N4O5/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-26-22(29)11-9-18(25-26)15-4-10-19(30-2)20(12-15)31-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

FLBMGEBZGNWAJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Pyridazinone Core Construction

The pyridazinone ring is typically synthesized via cyclization of 1,4-diketones or hydrazine-mediated ring closure.

Hydrazine Cyclization

A diketone precursor (e.g., 3-(3,4-dimethoxyphenyl)-1,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux (∆ = 80°C, 6–8 h) to yield 3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine.

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature80°C (reflux)
Time6–8 h
Yield65–72%

[4+2] Cycloaddition

Alternative methods employ maleic anhydride and substituted phenylhydrazines in acetic acid (∆ = 100°C, 12 h), though yields are lower (50–55%).

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions.

Acyl Chloride Route

  • Chlorination : Pyridazinone (1 equiv) is treated with thionyl chloride (2.5 equiv) in dry dichloromethane (DCM) at 0°C → 25°C for 3 h to form the acid chloride intermediate.

  • Amidation : The acid chloride reacts with 4-(acetylamino)aniline (1.2 equiv) in toluene/DMF (4:1) with triethylamine (2 equiv) as a base (reflux, 24 h).

Optimized Parameters :

ParameterValue
SolventToluene/DMF (4:1)
BaseTriethylamine
TemperatureReflux (110°C)
Time24 h
Yield69%

Coupling Agent-Mediated Synthesis

To avoid harsh chlorination conditions, carbodiimide-based coupling is employed:

  • Reagents : HOBt (1.5 equiv), EDCI (1.5 equiv), pyridazinone carboxylic acid (1 equiv), 4-(acetylamino)aniline (1.1 equiv).

  • Conditions : DMF, 0°C → rt, 12 h.

  • Yield : 75–80%.

Functionalization of the Pyridazinone Ring

The 3-(3,4-dimethoxyphenyl) group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation:

Suzuki Coupling (Preferred) :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : DME/H₂O (3:1)

  • Temperature : 90°C, 8 h

  • Yield : 82%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solid (purity >98% by HPLC).

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, J = 8 Hz, 2H, ArH), 7.6 (s, 1H, pyridazinone H), 6.9–7.2 (m, 6H, ArH), 3.8 (s, 6H, OCH₃).

  • MS (ESI+) : m/z 422.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Acyl Chloride Route6998Scalability
Coupling Agent Route8099Mild conditions
Suzuki Coupling8297Regioselectivity

Industrial-Scale Considerations

  • Cost Efficiency : Acyl chloride route is preferable for large batches due to lower reagent costs.

  • Safety : Thionyl chloride handling requires inert atmosphere and quenching protocols.

  • Environmental Impact : Coupling agent methods generate less hazardous waste.

Chemical Reactions Analysis

Reaction Types::

    Substitution: Reactions involving replacement of functional groups.

    Oxidation/Reduction: Depending on reaction conditions, the compound can undergo oxidation or reduction.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, base (e.g., potassium carbonate).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products:: The primary product of acetylation is N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide itself. Substitution reactions yield derivatives with modified substituents.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share the pyridazinone-acetamide scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name Substituents (Pyridazinone) Substituents (Acetamide-Linked Group) Molecular Formula Molecular Weight Key Data/Notes
Target Compound 3-(3,4-dimethoxyphenyl) 4-(acetylamino)phenyl Inferred Inferred Hypothetical data
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(2-fluoro-4-methoxyphenyl) 4-(acetylamino)phenyl C21H19FN4O4 410.4 CAS 1246076-32-3
N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide 3-(4-fluorophenyl) 4-(acetylamino)phenyl C20H16FN3O3 365.4 CAS 1219562-93-2
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide 3-(3,4-dimethoxyphenyl) 4-phenylbutan-2-yl C24H27N3O4 421.5 ID Y041-4925
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide 3-(4-chlorophenyl) 2-(3,4-dimethoxyphenyl)ethyl C22H22ClN3O4 427.9 CAS 921852-16-6
Key Observations:
  • Methoxy vs.
  • Acetylamino Group: The 4-(acetylamino)phenyl substituent (in the target and CAS 1246076-32-3) introduces hydrogen-bonding capacity, which may improve target binding compared to non-polar groups like 4-phenylbutan-2-yl .
  • Molecular Weight : The target compound’s molecular weight is likely ~410–430 g/mol, similar to analogs with bulky substituents .

Pharmacological and Physicochemical Implications

  • Solubility: Methoxy groups (electron-donating) may improve aqueous solubility compared to halogenated analogs, though acetylamino groups could offset this via hydrogen bonding .
  • Metabolic Stability : The 3,4-dimethoxyphenyl group might slow oxidative metabolism compared to fluorophenyl or chlorophenyl substituents .
  • Biological Activity: Pyridazinone derivatives often exhibit kinase inhibition or anti-inflammatory activity.

Biological Activity

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Acetylamino group : Enhances solubility and biological reactivity.
  • Pyridazinone moiety : Associated with various pharmacological activities.
  • Dimethoxyphenyl substituents : May play a role in modulating biological interactions.

Structural Formula

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . The compound's mechanism involves:

  • Inhibition of cell proliferation : Demonstrated through MTT assays against various cancer cell lines, including HepG2 (liver cancer).
  • Induction of apoptosis : Linked to the activation of caspases, which are crucial for programmed cell death.

Case Study: HepG2 Cell Line

Concentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
3.2590
12.55013.004
10010

The study revealed that at a concentration of 12.5 µg/mL, the compound significantly reduced cell viability to 50%, indicating strong antiproliferative effects.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:

  • Interaction with DNA and proteins : The compound likely binds to specific macromolecules, disrupting their normal functions.
  • Modulation of signaling pathways : It may influence pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound relative to structurally similar derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxy group on phenolAnalgesic and antipyretic properties
N-(3-amino-4-methoxyphenyl)acetamideMethoxy group on phenolAnti-inflammatory activity
2-(6-Oxopyridazin-1-yl)acetic acidPyridazinone coreAntimicrobial activity
This compound Acetylamino and pyridazinone structuresDiverse anticancer and potential therapeutic applications

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
The synthesis of this pyridazinone-acetamide derivative requires multi-step reactions, often starting with the formation of the pyridazinone core via hydrazine-carbonylic compound condensation. Critical parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency for acylation and alkylation steps .
  • Catalysts : Triethylamine (TEA) or hydrochloric acid (HCl) may be used to catalyze amide bond formation or cyclization .
  • Temperature Control : Exothermic reactions (e.g., acetylation) require cooling (0–5°C) to prevent side products .
  • Purity Monitoring : Thin-layer chromatography (TLC) or HPLC at each step ensures intermediate purity, with final purification via recrystallization (ethanol/water) or column chromatography .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at 3,4-phenyl or acetamide linkage) and detects stereochemical impurities .
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Validates functional groups (amide C=O stretch ~1650 cm⁻¹, pyridazinone ring vibrations ~1600 cm⁻¹) .
  • Elemental Analysis : Verifies molecular formula accuracy (e.g., C, H, N content) .

Advanced: How can SAR studies elucidate pharmacophoric elements of pyridazinone-acetamide derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies should systematically modify substituents and assess biological outcomes:

  • Core Modifications : Compare pyridazinone vs. pyrimidinone cores for target affinity (e.g., kinase inhibition) using enzyme assays .
  • Substituent Analysis : Replace 3,4-dimethoxyphenyl with halogenated (e.g., 4-Cl) or alkyl groups to evaluate hydrophobic interactions .
  • Acetamide Linker : Test methylene vs. ethylene spacers to optimize binding pocket fit via molecular docking .
  • Data Integration : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity profiles .

Advanced: How to resolve contradictions in biological activity data among structural analogs?

Methodological Answer:
Contradictions in activity (e.g., varying IC50 values) may arise from:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cellular Context : Compare results across cell lines (e.g., cancer vs. primary cells) to assess target specificity .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated) that skews in vitro vs. in vivo data .
  • Structural Verification : Reconfirm compound identity (via XRD or 2D-NMR) to rule out isomer contamination .

Basic: What experimental approaches investigate functional group reactivity during derivatization?

Methodological Answer:

  • Acylation : React the secondary amine with acetyl chloride in DCM/TEA to assess steric hindrance from the 3,4-dimethoxyphenyl group .
  • Oxidation : Treat the pyridazinone ring with m-CPBA to probe epoxidation susceptibility at unsaturated bonds .
  • Hydrolysis : Expose acetamide to acidic (HCl) or basic (NaOH) conditions to evaluate stability; monitor by LC-MS .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to selectively modify reactive sites (e.g., free -NH) .

Advanced: How to optimize pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO3H) to lower logP, improving aqueous solubility without compromising target binding .
  • Metabolic Shielding : Fluorinate labile positions (e.g., para to methoxy groups) to reduce CYP450 metabolism .
  • Prodrug Design : Convert acetamide to ester prodrugs for enhanced oral bioavailability; assess hydrolysis rates in plasma .
  • Plasma Protein Binding : Use equilibrium dialysis to measure albumin binding and adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.